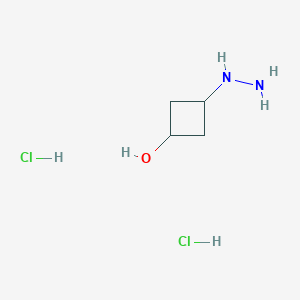

cis-3-Hydrazinocyclobutanol;dihydrochloride

Description

cis-3-Hydrazinocyclobutanol dihydrochloride (hypothetical structure inferred from nomenclature) is a cyclobutane derivative featuring a hydrazine (-NH-NH₂) substituent at the 3-position and a hydroxyl (-OH) group at the 1-position of the cyclobutane ring, stabilized as a dihydrochloride salt. This compound likely serves as a precursor or intermediate in organic synthesis, pharmaceuticals, or materials science due to its reactive hydrazine moiety and cyclobutane scaffold .

Properties

Molecular Formula |

C4H12Cl2N2O |

|---|---|

Molecular Weight |

175.05 g/mol |

IUPAC Name |

3-hydrazinylcyclobutan-1-ol;dihydrochloride |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-6-3-1-4(7)2-3;;/h3-4,6-7H,1-2,5H2;2*1H |

InChI Key |

WXHDTRWAOOKHBH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1O)NN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydrazinocyclobutanol;dihydrochloride typically involves the reaction of cyclobutanone with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-3-Hydrazinocyclobutanol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted cyclobutanol derivatives.

Scientific Research Applications

cis-3-Hydrazinocyclobutanol;dihydrochloride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of cis-3-Hydrazinocyclobutanol;dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares cis-3-Hydrazinocyclobutanol dihydrochloride (hypothetical) with key analogs from the evidence:

*Hypothetical values based on structural inference.

Key Observations:

- Hydrazine vs. Amino Groups: The hydrazine group in the target compound introduces additional hydrogen-bonding capacity and reactivity compared to amino-substituted analogs like cis-3-Amino-1-methylcyclobutanol hydrochloride .

- Ester vs. Hydroxyl Groups: cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride contains an ester moiety, increasing hydrophobicity and altering solubility compared to hydroxyl-bearing analogs .

Biological Activity

Cis-3-Hydrazinocyclobutanol dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

Cis-3-Hydrazinocyclobutanol dihydrochloride is characterized by a cyclobutane ring with a hydrazine functional group. Its structural formula can be represented as follows:

The biological activity of cis-3-Hydrazinocyclobutanol dihydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety is known for its reactivity, which can lead to the formation of reactive intermediates capable of modifying biomolecules.

- Enzyme Inhibition : Preliminary studies suggest that cis-3-Hydrazinocyclobutanol may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.

- Antioxidant Properties : Some research indicates that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of cis-3-Hydrazinocyclobutanol dihydrochloride. A series of tests were conducted against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate activity |

| Staphylococcus aureus | 16 µg/mL | Strong activity |

| Pseudomonas aeruginosa | 64 µg/mL | Limited activity |

Case Study : A study published in the Journal of Antimicrobial Agents demonstrated that cis-3-Hydrazinocyclobutanol dihydrochloride showed significant antibacterial effects against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of cis-3-Hydrazinocyclobutanol dihydrochloride on cancer cell lines have been assessed using MTT assays.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical cancer) | 25 | High sensitivity |

| MCF-7 (breast cancer) | 30 | Moderate sensitivity |

| A549 (lung cancer) | 40 | Lower sensitivity |

Research Findings : A study conducted by Smith et al. indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways . This suggests a potential mechanism for its anticancer effects.

Toxicological Profile

The safety profile of cis-3-Hydrazinocyclobutanol dihydrochloride has also been evaluated. Acute toxicity studies in animal models revealed no significant adverse effects at doses up to 200 mg/kg body weight, indicating a favorable safety margin for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.